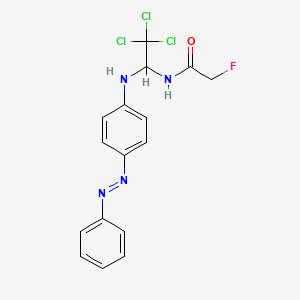

2-Fluoro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acetamide

CAS No.: 301195-80-2

Cat. No.: VC16115010

Molecular Formula: C16H14Cl3FN4O

Molecular Weight: 403.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 301195-80-2 |

|---|---|

| Molecular Formula | C16H14Cl3FN4O |

| Molecular Weight | 403.7 g/mol |

| IUPAC Name | 2-fluoro-N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]acetamide |

| Standard InChI | InChI=1S/C16H14Cl3FN4O/c17-16(18,19)15(22-14(25)10-20)21-11-6-8-13(9-7-11)24-23-12-4-2-1-3-5-12/h1-9,15,21H,10H2,(H,22,25) |

| Standard InChI Key | PZUBJZYYQRARFX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(C(Cl)(Cl)Cl)NC(=O)CF |

Introduction

2-Fluoro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acetamide is a complex organic compound with a molecular formula of C16H14Cl3FN4O and a molecular weight of 403.7 g/mol . This compound belongs to a class of chemicals that incorporate both fluorine and chlorine, along with an azo group, which is known for its vibrant coloration properties. The presence of these functional groups suggests potential applications in various fields, including pharmaceuticals, dyes, or as intermediates in chemical synthesis.

Synthesis and Preparation

The synthesis of 2-Fluoro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acetamide likely involves multiple steps, including the formation of the azo group and the incorporation of the fluorine and chlorine atoms. The specific synthesis route would depend on the availability of starting materials and the desired yield and purity of the final product.

Potential Applications

Given its complex structure, this compound may have applications in various fields:

-

Pharmaceuticals: The presence of fluorine and chlorine suggests potential biological activity, which could be explored for therapeutic purposes.

-

Dyes and Pigments: The azo group is commonly found in dyes, indicating possible use in coloring materials.

-

Chemical Intermediates: It could serve as an intermediate in the synthesis of more complex molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume